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Compound of Interest |

Tributylhexadecylphosphonium
Compound Name:
bromide
CAS No.: 14937-45-2
\ J

against symmetric phosphonium and ammonium alternatives.

Executive Summary: The Amphiphilic Advantage

In the landscape of ionic liquids (ILs) and phase transfer catalysts (PTCs),
Tributylhexadecylphosphonium bromide (TBHDPB) represents a distinct class of
"surfactant-active" phosphonium salts. Unlike its symmetric counterparts (e.qg.,
Tetrabutylphosphonium bromide,

), TBHDPB possesses a pronounced amphiphilic structure due to its
alkyl chain.

For drug development and catalytic applications, this asymmetry dictates its performance:

e vs. Ammonium Salts (e.g., TBAB): TBHDPB offers superior thermal stability (>300°C) and
higher lipophilicity, enabling tighter "loose ion pairs" for accelerated reaction kinetics in non-
polar phases.

e vs. Symmetric Phosphoniums: The
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tail confers significant surfactant properties, lowering Critical Micelle Concentration (CMC)
and drastically increasing antimicrobial potency via membrane disruption mechanisms.

Physicochemical Profile & Comparative Data

The following data synthesizes experimental benchmarks comparing TBHDPB with its primary

competitors: the symmetric phosphonium

and the industrial standard Cyphos IL 101 (

).
TBHDPB ( Cyphos IL101 ( TBAB
Feature (Ammonium
) ) Control)
Asymmetric, Symmetric, Asymmetric, Symmetric,
Structure Type o o
Amphiphilic Globular Amphiphilic Globular
Thermal Stability
( ~330°C ~340°C ~335°C ~180-200°C
)
Lipophilicity High (Surfactant- )
) Moderate Very High Low/Moderate
(logP) like)
- Low/Dispersible ) Insoluble )
Water Solubility ) High ) High
(Micelles) (Hydrophobic)
Antimicrobial High (Membrane )
i Low/Moderate High Moderate
Potency Lytic)
Catalytic Excellent (Loose ]
o ) Good Good Baseline
Efficiency (PTC) lon Pair)
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Analyst Note: The thermal stability gap between Phosphoniums and Ammoniums is critical. If
your process requires temperatures >150°C, TBAB will degrade via Hofmann elimination.

TBHDPB remains stable, preventing product contamination.

Biological Interface: Antimicrobial & Cytotoxicity[1]

[2]

For researchers in drug delivery and antimicrobial coatings, the chain length of TBHDPB is the

defining variable.

Mechanism of Action: The "Cut-Off" Effect

The biological activity of phosphonium salts follows a non-linear relationship with alkyl chain
length. Short chains (

) cannot effectively penetrate lipid bilayers. The

chain of TBHDPB acts as a "molecular spear," inserting into the bacterial cell membrane,
causing depolarization and lysis.
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Figure 1: Mechanism of phosphonium-mediated cell death. The C16 tall is critical for the

insertion step.

Experimental Protocol: MIC Determination

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.
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e Preparation: Dissolve TBHDPB in DMSO to create a 10 mM stock solution.
¢ Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to

CFU/mL in Mueller-Hinton Broth.

e Dilution: Perform serial 2-fold dilutions of TBHDPB in a 96-well plate (Range: 0.5 uM to 256
uM).

e Control: Include

as a structural negative control (low toxicity) and Benzalkonium Chloride as a positive
control.

e |ncubation: 37°C for 24 hours.

e Readout: MIC is the lowest concentration with no visible turbidity (

Expected Result: TBHDPB typically exhibits MIC values in the low micromolar range (2—10 uM)
due to the

chain, whereas

often requires >500 puM.

Catalytic Application: Phase Transfer Catalysis
(PTC)

TBHDPB excels in "Tri-phase" or liquid-liquid PTC reactions where the organic phase is highly
non-polar.

The "Loose lon Pair" Phenomenon

Phosphorus is larger and more polarizable than Nitrogen. This delocalizes the positive charge,
creating a "looser" association with the anion (e.g.,

or
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)

e Result: The anion is less shielded by the cation and more nucleophilic (reactive) in the
organic phase.

 TBHDPB Specifics: The Hexadecyl chain ensures deep solubility in non-polar solvents
(Toluene, Hexane), dragging the reactive anion with it more effectively than TBAB.

Protocol: O-Alkylation of Phenol (Williamson Ether
Synthesis)

Reaction: Phenol + Benzyl Bromide

Benzyl Phenyl Ether

e Reagents:

[e]

Phenol (10 mmol)

o

Benzyl Bromide (11 mmol)

o

50% NaOH (aq) (5 mL)

[¢]

Toluene (15 mL)

[e]

Catalyst: TBHDPB (0.5 mmol, 5 mol%)

e Setup: 50 mL round-bottom flask, magnetic stirring (high shear required).

e Procedure:

[¢]

Mix Phenol, Toluene, and Catalyst.

[¢]

Add NaOH. The phenoxide forms at the interface.

o

Add Benzyl Bromide dropwise.[1]

Reflux at 90°C for 2 hours.

o
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* Workup: Separate organic layer, wash with water, dry over

, evaporate solvent.

» Validation: Compare yield against TBAB. TBHDPB typically yields >95% due to stability and
lipophilicity; TBAB may yield 85-90% and show degradation products if overheated.

Synthesis of TBHDPB ()

For researchers requiring high-purity material (removing phosphine oxides), in-house synthesis
is recommended over industrial grade bulk.

Reactants:

Tributylphosphine (PBu3) +
1-Bromohexadecane

Atmosphere Control:
Dry Nitrogen/Argon
(Critical: PBu3 oxidizes)

Reaction:
Neat or in Acetonitrile
80-100°C, 24h

Purification:
Wash with Hexane (removes unreacted PBu3)
Vacuum Dry

Final Product:
[P4,4,4,16]Br
(Waxy Solid/Viscous Liquid)

Click to download full resolution via product page

Figure 2: Synthesis workflow emphasizing oxidation prevention.
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Step-by-Step Protocol

o Safety: Perform in a fume hood. Tributylphosphine is pyrophoric and toxic.
« Inerting: Purge a 2-neck flask with Nitrogen for 15 mins.

e Addition: Syringe in 1-Bromohexadecane (1.0 equiv) and Tributylphosphine (1.05 equiv -
slight excess ensures complete consumption of the alkyl halide).

e Heating: Heat to 100°C under

balloon for 16—24 hours. The mixture will become viscous.

e Purification:
o Cool to room temperature.[2]

o Wash the crude product 3x with anhydrous Hexane/Ether. This removes the unreacted
Tributylphosphine (which is soluble in hexane) while the ionic liquid product (insoluble in
hexane) remains.

o Note: This step is critical for biological assays to prevent false toxicity from free
phosphines.

e Drying: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove volatiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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